molecular formula C28H28N2O10 B1664750 [(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate CAS No. 142383-42-4

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

Cat. No.: B1664750
CAS No.: 142383-42-4
M. Wt: 552.5 g/mol
InChI Key: UOYACWUCXHEGPZ-RBOWJBJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 83016A is a kinamycin-type antibiotic;  from an unidentified actinomycete designated A83016.

Properties

CAS No.

142383-42-4

Molecular Formula

C28H28N2O10

Molecular Weight

552.5 g/mol

IUPAC Name

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

InChI

InChI=1S/C28H28N2O10/c1-11(2)26(35)39-24-20-18(23(38-13(5)31)25(28(24,6)37)40-27(36)12(3)4)17-19(30(20)10-29)22(34)16-14(21(17)33)8-7-9-15(16)32/h7-9,11-12,23-25,32,37H,1-6H3/t23-,24+,25+,28-/m0/s1

InChI Key

UOYACWUCXHEGPZ-RBOWJBJUSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1[C@H](C2=C([C@H]([C@]1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

SMILES

CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 83016A
A-83016A
A83016A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 2
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 3
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 6
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

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